molecular formula C13H20Cl2N2 B11777529 3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride

3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B11777529
M. Wt: 275.21 g/mol
InChI Key: GUYQPZROKSCKGL-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the piperidine intermediate.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorobenzyl)piperidine: Similar structure but lacks the methyl and amine groups.

    1-Methyl-4-piperidinol: Contains a piperidine ring with a methyl group but lacks the chlorobenzyl group.

    4-Aminopiperidine: Contains a piperidine ring with an amine group but lacks the chlorobenzyl and methyl groups.

Uniqueness

3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to the combination of its chlorobenzyl, methyl, and amine groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C13H19ClN2.ClH/c1-16-6-5-13(15)11(9-16)7-10-3-2-4-12(14)8-10;/h2-4,8,11,13H,5-7,9,15H2,1H3;1H

InChI Key

GUYQPZROKSCKGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC2=CC(=CC=C2)Cl)N.Cl

Origin of Product

United States

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